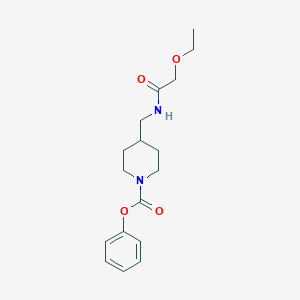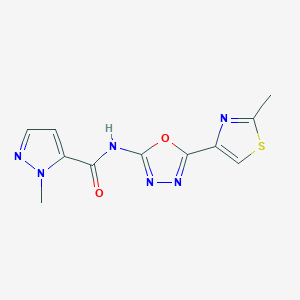![molecular formula C8H9BrOS B2660531 [(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol CAS No. 2490344-85-7](/img/structure/B2660531.png)
[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol is a chemical compound with the molecular formula C8H9BrOS and a molecular weight of 233.12 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a brominated thiophene ring as a substituent
Métodos De Preparación
The synthesis of [(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Coupling Reaction: The brominated thiophene is then coupled with the cyclopropylmethanol moiety using a suitable coupling reagent and catalyst, such as palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment .
Análisis De Reacciones Químicas
[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The brominated thiophene ring can be reduced to the corresponding thiophene using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms, particularly those involving thiophene derivatives.
Industry: It may be used in the development of materials with unique properties, such as polymers or electronic materials.
Mecanismo De Acción
The mechanism by which [(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the cyclopropyl and methanol groups may engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol can be compared with other similar compounds, such as:
[(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopropyl]methanol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
[(1R,2R)-2-(5-Methylthiophen-2-yl)cyclopropyl]methanol:
[(1R,2R)-2-(5-Fluorothiophen-2-yl)cyclopropyl]methanol: Fluorinated analog with distinct electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of a brominated thiophene ring and a cyclopropylmethanol moiety, which imparts unique chemical and biological properties .
Propiedades
IUPAC Name |
[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6,10H,3-4H2/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGXFXAIUCCAMD-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(S2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(S2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)

![(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide](/img/structure/B2660452.png)



![N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2660461.png)

![N-(3-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2660464.png)
![8-(4-ethoxyphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660466.png)
![N-[4-(2-pyrimidinyloxy)phenyl]acetamide](/img/structure/B2660469.png)



